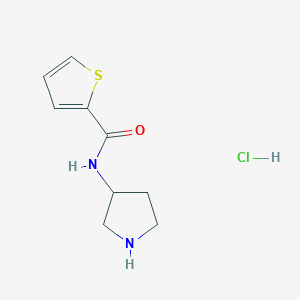
N-(pyrrolidin-3-yl)thiophene-2-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(pyrrolidin-3-yl)thiophene-2-carboxamide hydrochloride is a compound that features a pyrrolidine ring attached to a thiophene ring via a carboxamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrrolidin-3-yl)thiophene-2-carboxamide hydrochloride typically involves the reaction of thiophene-2-carboxylic acid with pyrrolidine in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out in an organic solvent like dichloromethane under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(pyrrolidin-3-yl)thiophene-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing the carboxamide group.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for electrophilic substitution on the thiophene ring.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Pyrrolidin-3-ylthiophene-2-amine.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-(pyrrolidin-3-yl)thiophene-2-carboxamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(pyrrolidin-3-yl)thiophene-2-carboxamide hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine ring can enhance binding affinity due to its ability to form hydrogen bonds and hydrophobic interactions. The thiophene ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
N-(pyrrolidin-3-yl)pyridine-2-carboxamide: Similar structure but with a pyridine ring instead of a thiophene ring.
N-(pyrrolidin-3-yl)benzamide: Similar structure but with a benzene ring instead of a thiophene ring.
Uniqueness
N-(pyrrolidin-3-yl)thiophene-2-carboxamide hydrochloride is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its analogs with pyridine or benzene rings. This uniqueness can lead to different biological activities and applications in various fields .
Properties
IUPAC Name |
N-pyrrolidin-3-ylthiophene-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS.ClH/c12-9(8-2-1-5-13-8)11-7-3-4-10-6-7;/h1-2,5,7,10H,3-4,6H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHAUTWJURPXGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC(=O)C2=CC=CS2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12505180.png)
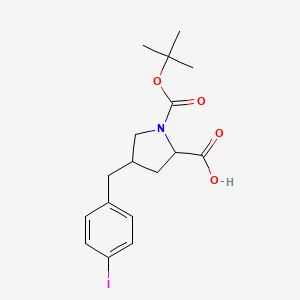
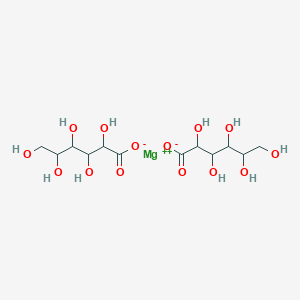
![5-(3-fluorophenyl)-4-hydroxy-2-(4-methylpiperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12505194.png)
![N-{[3,5-bis(trifluoromethyl)phenyl][2-(dicyclohexylphosphanyl)phenyl]methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12505201.png)
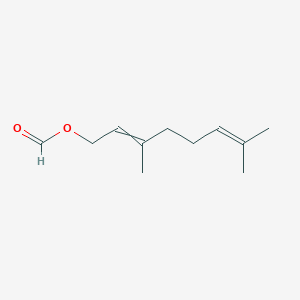
![(2S,4R)-4-Hydroxy-N-[4-(4-methyl-5-thiazolyl)benzyl]pyrrolidine-2-carboxamide Hydrochloride](/img/structure/B12505206.png)
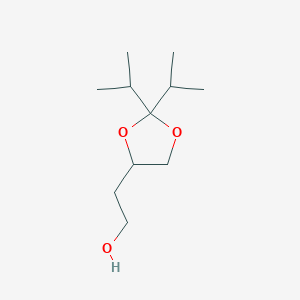
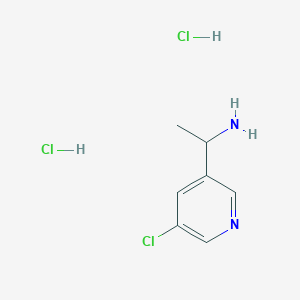
![3-(4-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12505224.png)
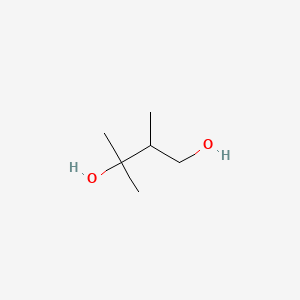
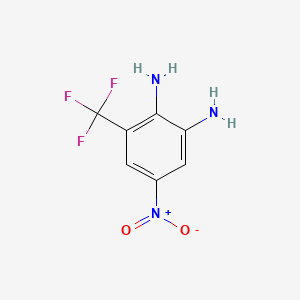
![Tert-butyl {1-[2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl]piperidin-4-yl}carbamate](/img/structure/B12505241.png)
![N-cyclopentyl-3-[3-(4-methoxyphenyl)prop-2-enamido]benzamide](/img/structure/B12505255.png)
